![molecular formula C18H24N2O5 B2683352 Ethyl 4-[3-methoxy-4-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate CAS No. 922979-30-4](/img/structure/B2683352.png)
Ethyl 4-[3-methoxy-4-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate
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Description
Ethyl 4-[3-methoxy-4-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate is a chemical compound with the molecular formula C27H28N4O5 . It is also known as 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolopyridinone core substituted with various functional groups . The compound has a molecular mass of 460.48 Da .Scientific Research Applications
PPAR Agonism
Ethyl 4-[3-methoxy-4-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate may act as a triple-acting PPAR (peroxisome proliferator-activated receptor) agonist. PPARs regulate lipid metabolism, inflammation, and glucose homeostasis. Understanding its specific PPAR subtype selectivity is essential for potential clinical applications .
Optical and Nonlinear Optical Properties
Researchers have explored the compound’s optical properties, including crystal shape, FT-IR spectra, and nonlinear optical response. These investigations contribute to materials science and photonics applications .
properties
IUPAC Name |
ethyl 4-[3-methoxy-4-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-3-25-18(23)10-9-16(21)19-13-7-8-14(15(12-13)24-2)20-11-5-4-6-17(20)22/h7-8,12H,3-6,9-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKCTDIHQLOLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-methoxy-4-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate |
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